molecular formula C17H24N6O3S B10989006 ethyl 4-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-5-carboxylate

Cat. No.: B10989006
M. Wt: 392.5 g/mol
InChI Key: WVYIQXVJIDWZHB-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound that features a tetrazole ring, a thiazole ring, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-5-carboxylate typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach involving the reaction of azides with alkynes under copper-catalyzed conditions.

    Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a nucleophilic substitution reaction.

    Thiazole Ring Formation: The thiazole ring is formed via a cyclization reaction involving a thioamide and an α-haloketone.

    Final Coupling: The final step involves coupling the tetrazole, cyclohexyl, and thiazole intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 4-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structural features and biological activity.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors with high affinity. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-5-carboxylate is unique due to its combination of a tetrazole ring, a thiazole ring, and a cyclohexyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Biological Activity

Chemical Structure and Synthesis

The structure of ethyl 4-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-5-carboxylate can be broken down into several functional groups that contribute to its biological properties. The thiazole ring is known for its diverse pharmacological activities, and the incorporation of a tetrazole moiety enhances the compound's potential as a bioactive agent.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the thiazole ring.
  • Introduction of the acetylamino group.
  • Coupling with the tetrazole derivative.

These steps are often optimized to maximize yield and purity.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing thiazole and tetrazole groups have been shown to inhibit cancer cell proliferation in various in vitro studies.

Case Studies

  • Inhibition of Tumor Growth : A study conducted on related compounds demonstrated IC50 values in the low micromolar range against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism was attributed to cell cycle arrest at the G2/M phase and induction of apoptosis through upregulation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic factors like Bcl-2 .
  • Mechanism of Action : Molecular docking studies revealed that these compounds interact with key proteins involved in cell signaling pathways, such as EGFR and COX-2, which are crucial for tumor growth and survival .

Anti-inflammatory Activity

Compounds similar to this compound have also shown promise in reducing inflammation. In vitro assays demonstrated significant inhibition of TNF-alpha release in LPS-stimulated macrophages, indicating potential use in treating inflammatory diseases .

Antimicrobial Activity

While primarily noted for anticancer and anti-inflammatory properties, some derivatives have exhibited antimicrobial activity against various bacterial strains. This suggests a broader spectrum of biological activity that warrants further exploration .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Target Cell Lines
Compound AAnticancer4.22HCT-15 (colon cancer)
Compound BAnti-inflammatory0.283Macrophages
Compound CAntimicrobial12.07E. coli

Properties

Molecular Formula

C17H24N6O3S

Molecular Weight

392.5 g/mol

IUPAC Name

ethyl 4-methyl-2-[[2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H24N6O3S/c1-3-26-15(25)14-12(2)19-16(27-14)20-13(24)9-17(7-5-4-6-8-17)10-23-11-18-21-22-23/h11H,3-10H2,1-2H3,(H,19,20,24)

InChI Key

WVYIQXVJIDWZHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CC2(CCCCC2)CN3C=NN=N3)C

Origin of Product

United States

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